9H-Purin-6-amine, 9-(2-deoxy-2-((phenylmethyl)amino)-beta-D-xylofuranosyl)-
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Overview
Description
2’-Benzylamino-2’-deoxyadenosine (2’-Benzylamino-dA) is a modified nucleoside analog where the amino group of the adenine base is substituted with a benzyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Benzylamino-2’-deoxyadenosine typically involves the protection of the hydroxyl groups of 2’-deoxyadenosine, followed by the introduction of the benzyl group. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods
Industrial production of 2’-Benzylamino-2’-deoxyadenosine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization or chromatographic techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2’-Benzylamino-2’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde, while reduction can produce benzylamine .
Scientific Research Applications
2’-Benzylamino-2’-deoxyadenosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various nucleoside analogs.
Biology: The compound is studied for its potential role in modulating biological processes, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of 2’-Benzylamino-2’-deoxyadenosine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group enhances the compound’s binding affinity and selectivity towards these targets. This can lead to the inhibition of enzymatic activity or modulation of receptor signaling pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyadenosine: The parent compound without the benzyl substitution.
2’-Fluoro-2’-deoxyadenosine: A fluorinated analog with different biological properties.
2’-Amino-2’-deoxyadenosine: An analog with an amino group instead of a benzyl group.
Uniqueness
2’-Benzylamino-2’-deoxyadenosine is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, binding affinity, and selectivity, making it a valuable tool in medicinal chemistry and drug development .
Properties
CAS No. |
134934-93-3 |
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Molecular Formula |
C17H20N6O3 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-(benzylamino)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C17H20N6O3/c18-15-13-16(21-8-20-15)23(9-22-13)17-12(14(25)11(7-24)26-17)19-6-10-4-2-1-3-5-10/h1-5,8-9,11-12,14,17,19,24-25H,6-7H2,(H2,18,20,21)/t11-,12-,14+,17-/m1/s1 |
InChI Key |
GVRDSEPZSRMDCT-ALYFQZSWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN[C@@H]2[C@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)CO)O |
Canonical SMILES |
C1=CC=C(C=C1)CNC2C(C(OC2N3C=NC4=C(N=CN=C43)N)CO)O |
Origin of Product |
United States |
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